molecular formula C7H7F2N3O4 B2465547 [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 925607-46-1

[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2465547
CAS No.: 925607-46-1
M. Wt: 235.147
InChI Key: DDUHAPRAGZZKCT-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, methyl, and nitro groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and nitro groups. The acetic acid moiety is then attached to the pyrazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions.

    Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and acid chlorides or amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while esterification of the acetic acid moiety results in ester compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl and nitro groups are known to influence biological activity, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the pyrazole ring and functional groups can interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid
  • [3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid]
  • [4-(Trifluoromethyl)benzoic acid]

Uniqueness

Compared to similar compounds, [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring. The combination of difluoromethyl, methyl, and nitro groups, along with the acetic acid moiety, imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O4/c1-3-6(12(15)16)5(7(8)9)10-11(3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHAPRAGZZKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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